molecular formula C5H4ClFN2S B2679241 4-Chloro-6-fluoro-2-methylsulfanylpyrimidine CAS No. 2149790-17-8

4-Chloro-6-fluoro-2-methylsulfanylpyrimidine

Cat. No.: B2679241
CAS No.: 2149790-17-8
M. Wt: 178.61
InChI Key: RFDAPKDJJBGQIP-UHFFFAOYSA-N
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Description

4-Chloro-6-fluoro-2-methylsulfanylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3 This compound is characterized by the presence of chlorine, fluorine, and methylsulfanyl substituents at positions 4, 6, and 2, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-6-fluoro-2-methylsulfanylpyrimidine typically involves the introduction of the substituents onto a pyrimidine ring. One common method is the nucleophilic substitution reaction, where a suitable pyrimidine precursor undergoes substitution reactions with appropriate reagents. For example, starting from 4,6-dichloropyrimidine, the introduction of a fluorine atom can be achieved using a fluorinating agent such as potassium fluoride. The methylsulfanyl group can be introduced using a thiol reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic substitution reactions in continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of catalysts and solvents that facilitate the substitution reactions is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-fluoro-2-methylsulfanylpyrimidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine and fluorine atoms can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the halogen substituents under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium fluoride in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dehalogenated pyrimidines.

Scientific Research Applications

4-Chloro-6-fluoro-2-methylsulfanylpyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals, such as herbicides and fungicides.

Mechanism of Action

The mechanism of action of 4-chloro-6-fluoro-2-methylsulfanylpyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzyme activity through binding to the active site or by interfering with nucleic acid synthesis. The presence of halogen and methylsulfanyl groups can enhance its binding affinity and specificity for molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dichloro-2-methylsulfanylpyrimidine: Lacks the fluorine substituent, which may affect its reactivity and biological activity.

    4-Chloro-6-fluoro-2-methylpyrimidine: Lacks the methylsulfanyl group, which may influence its chemical properties and applications.

    4,6-Difluoro-2-methylsulfanylpyrimidine: Contains two fluorine atoms, which can alter its electronic properties and reactivity.

Uniqueness

4-Chloro-6-fluoro-2-methylsulfanylpyrimidine is unique due to the combination of chlorine, fluorine, and methylsulfanyl substituents, which confer distinct chemical and biological properties. This combination can enhance its potential as a versatile intermediate in organic synthesis and its effectiveness in various applications.

Properties

IUPAC Name

4-chloro-6-fluoro-2-methylsulfanylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClFN2S/c1-10-5-8-3(6)2-4(7)9-5/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFDAPKDJJBGQIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=N1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClFN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2149790-17-8
Record name 4-chloro-6-fluoro-2-(methylsulfanyl)pyrimidine
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